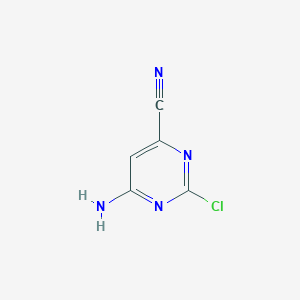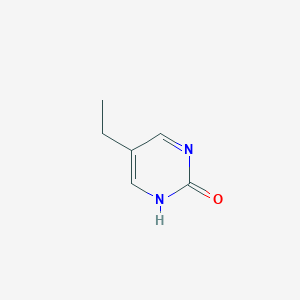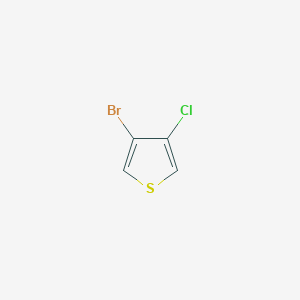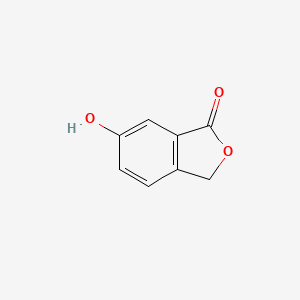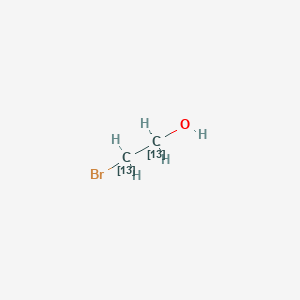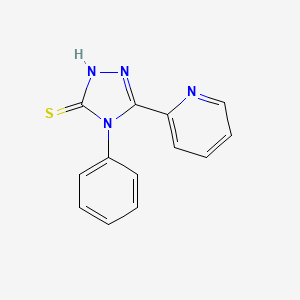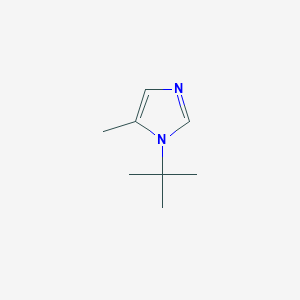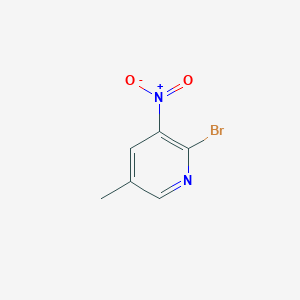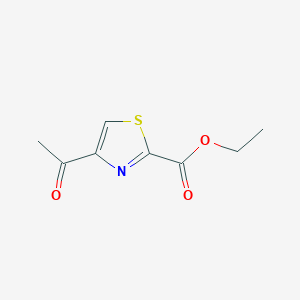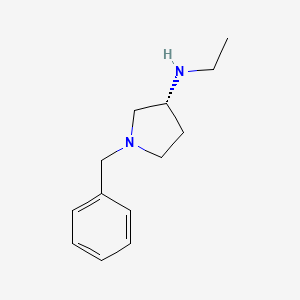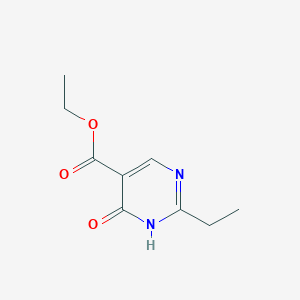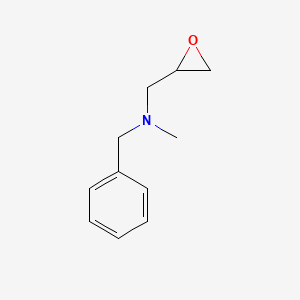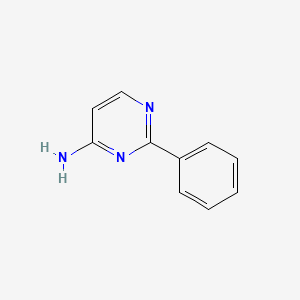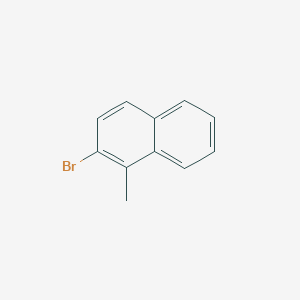
2-Isopropoxynicotinonitrile
Vue d'ensemble
Description
2-Isopropoxynicotinonitrile is an organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is used in various scientific studies and research.
Synthesis Analysis
The synthesis of 2-Isopropoxynicotinonitrile involves the reaction of 2-chloronicotinonitrile with 2-propanol in the presence of potassium hydroxide and 18-crown-6 ether in toluene at 60 degrees Celsius for 16 hours . The reaction mixture is then quenched with water, and the organic phase is separated, washed with water, dried over sodium sulfate, and concentrated to yield the crude product .Physical And Chemical Properties Analysis
2-Isopropoxynicotinonitrile is a liquid at room temperature . More detailed physical and chemical properties may require experimental determination or consultation of specialized databases.Applications De Recherche Scientifique
Kinetics and Reaction Studies
- Kinetics with Various Gases : The kinetics of reactions involving isopropoxy radicals, such as those derived from 2-isopropoxynicotinonitrile, with gases like NO, NO2, and O2 have been studied. These findings are significant for understanding the behavior of these compounds under different environmental conditions (Balla, Nelson, & McDonald, 1985).
Biological and Medical Applications
Cell Detachment and Bioengineering : Poly(N-isopropyl acrylamide), a related compound, has been used extensively in bioengineering, particularly for nondestructive release of biological cells and proteins. This has applications in studying the extracellular matrix, cell sheet engineering, and the formation of tumor-like spheroids (Cooperstein & Canavan, 2010).
Thermoresponsive Polymer for Drug Delivery : Poly(N-isopropyl acrylamide) is also a thermoresponsive polymer widely investigated for drug delivery applications. Controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been a subject of research, highlighting its potential in this field (Convertine et al., 2004).
Allosteric Modifiers of Hemoglobin : Research has been conducted on designing and synthesizing novel compounds that can decrease the oxygen affinity of human hemoglobin. This research could be relevant to clinical and biological areas requiring oxygen supply management, such as in ischemia or stroke (Randad et al., 1991).
Industrial and Environmental Applications
Corrosion Inhibition : Studies have shown that pyridine derivatives, similar to 2-isopropoxynicotinonitrile, are effective as corrosion inhibitors for steel in acidic environments. This research is crucial for the protection of metal structures and components in industrial settings (Ansari, Quraishi, & Singh, 2015).
Ultrasound Irradiation in Radiopharmaceutical Kits : Ultrasound irradiation techniques have been applied to the reconstitution of radiopharmaceutical kits, which could have implications for the efficiency and speed of preparing radiotracers for medical imaging (Saadati & Ahmadi, 2016).
Smart Hydrogels for Biomedical Applications : Poly(N-isopropylacrylamide)-based smart hydrogels, exhibiting thermo-responsive properties, have been researched for applications such as drug delivery, tissue regeneration, and artificial muscles. These hydrogels' unique properties make them promising for various technological applications (Tang et al., 2021).
Safety And Hazards
The safety information for 2-Isopropoxynicotinonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .
Propriétés
IUPAC Name |
2-propan-2-yloxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUSGPQNEMZNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504145 | |
| Record name | 2-[(Propan-2-yl)oxy]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxynicotinonitrile | |
CAS RN |
75424-70-3 | |
| Record name | 2-[(Propan-2-yl)oxy]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

